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molecular formula C12H15N3O2S B8512830 Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate

Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No. B8512830
M. Wt: 265.33 g/mol
InChI Key: VHSQPFKULMUMJR-UHFFFAOYSA-N
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Patent
US07473784B2

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (0.780 g, 3.18 mmol) and isopropyl isothiocyanate (0.34 mL, 3.19 mmol) in DMF (8 mL) was added sodium hydride (60% oil dispersion) at 0° C. in one portion. The mixture was heated at 65° C. for 20 hr, and then at 75° C. for 40 hr. After it cooled to rt, the reaction was quenched with 1N HCl (5 mL). The mixture was poured into saturated NaHCO3 solution and extracted with AcOEt (3×40 mL). The combined extract was washed with 10% lithium chloride solution (2×30 mL) and dried over anhydrous MgSO4. The title compound (0.291 g, 34% yield) was isolated as a white solid by flash chromatography (60% AcOEt/hexane).
Name
AcOEt hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12](Br)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[CH:14]([N:17]=[C:18]=[S:19])([CH3:16])[CH3:15].[H-].[Na+].CCOC(C)=O.CCCCCC>CN(C=O)C>[CH:14]([NH:17][C:18]1[S:19][C:12]2[C:2]([N:1]=1)=[N:3][CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:11]=2)([CH3:16])[CH3:15] |f:2.3,4.5|

Inputs

Step One
Name
AcOEt hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OCC)C=C1Br
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)(C)N=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it cooled to rt
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N HCl (5 mL)
ADDITION
Type
ADDITION
Details
The mixture was poured into saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 10% lithium chloride solution (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(C)NC=1SC=2C(=NC=C(C2)C(=O)OCC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.291 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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